molecular formula C10H18ClNO5S B6200991 tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate CAS No. 2694057-51-5

tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate

Cat. No.: B6200991
CAS No.: 2694057-51-5
M. Wt: 299.77 g/mol
InChI Key: UIXRWCSPFYYEDC-QMMMGPOBSA-N
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Description

tert-Butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate (CAS: 2694057-51-5) is a chiral morpholine derivative with a molecular formula of C₁₀H₁₈ClNO₅S and a molecular weight of 299.77 g/mol . The compound features a morpholine ring substituted with a chlorosulfonylmethyl group at the (2S)-position and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. Its structure is characterized by the reactive chlorosulfonyl (-SO₂Cl) moiety, which enables participation in nucleophilic substitution or sulfonamide-forming reactions. This reactivity makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing sulfonamide-containing pharmaceuticals or agrochemicals. The Boc group enhances solubility in organic solvents and stabilizes the morpholine ring during synthetic processes.

Properties

CAS No.

2694057-51-5

Molecular Formula

C10H18ClNO5S

Molecular Weight

299.77 g/mol

IUPAC Name

tert-butyl (2S)-2-(chlorosulfonylmethyl)morpholine-4-carboxylate

InChI

InChI=1S/C10H18ClNO5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

UIXRWCSPFYYEDC-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CS(=O)(=O)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with chlorosulfonyl-containing reagents. The reaction conditions often require controlled temperatures and the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. The use of microreactor systems can enhance the reaction rates and yield, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the chlorosulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorosulfonyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while nucleophilic substitution can produce various substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Agents
This compound has been investigated for its antibacterial properties. Research indicates that derivatives of morpholine, including those with chlorosulfonyl groups, exhibit activity against various bacterial strains. For example, a study highlighted the use of bicyclic compounds similar to tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate as effective antibacterial agents and beta-lactamase inhibitors, which are crucial in combating antibiotic resistance .

Case Study: Cystobactamids
Cystobactamids are a class of compounds that have shown broad-spectrum antibacterial activity. The optimization of their structure, particularly the central α-amino acid, has led to enhanced efficacy against Gram-negative bacteria. The incorporation of morpholine derivatives has been pivotal in this optimization process, showcasing the importance of compounds like this compound in developing new antibiotics .

Agricultural Chemicals
The chlorosulfonyl group in this compound enhances its potential use in developing agrochemicals. Compounds with similar structures have been utilized to create herbicides and pesticides, contributing to improved agricultural practices.

Research Insights

Recent studies have focused on the synthesis of new derivatives based on this compound to explore their biological activities further. The modifications aim to enhance potency and reduce toxicity while maintaining efficacy against target pathogens .

Mechanism of Action

The mechanism by which tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate exerts its effects involves the interaction of the chlorosulfonyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl (S)-2-((((4-bromophenyl)sulfonyl)oxy)methyl)morpholine-4-carboxylate (S35-1)

  • Structure : Differs in the sulfonyl substituent, featuring a 4-bromophenylsulfonyloxy (-O-SO₂-C₆H₄-Br) group instead of chlorosulfonylmethyl.
  • Synthesis : Prepared via reaction of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate with 4-bromobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N), yielding 69% .
  • Reactivity : The bromophenylsulfonate group is less electrophilic than chlorosulfonyl, favoring elimination or aryl substitution over direct nucleophilic attack.
  • Applications : Likely used as a protected intermediate for introducing bromophenyl sulfonate motifs.

tert-Butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate

  • Structure: Contains a benzyloxycarbonyl (Cbz)-protected amino acid side chain (C₂₁H₃₀N₂O₇, MW: 422.47) .
  • Functionality : The Cbz group protects amines during peptide synthesis, while the methoxycarbonyl (-COOMe) stabilizes the ester.
  • Applications : Used in multi-step syntheses, such as protease inhibitors or peptidomimetics, contrasting with the sulfonyl-focused reactivity of the main compound.

tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

  • Structure: Features a 6-oxo morpholine core with diphenyl substituents (C₂₁H₂₃NO₄, MW: 353.42) .
  • Stereochemistry : The (2R,3S) configuration highlights the role of chirality in biological activity, unlike the simpler (2S) configuration of the main compound.
  • Applications: Potential use in asymmetric catalysis or as a ligand due to its rigid, aromatic-substituted structure.

Physicochemical and Crystallographic Properties

Compound Molecular Weight (g/mol) Key Functional Groups Crystallographic Data ()
Main compound 299.77 -SO₂Cl, Boc Not reported
tert-Butyl 3-hydroxy-2-methyl-4-tosyl... 371.44 -OH, -Ts (tosyl) Monoclinic system, C17H25NO6S
Methyl 3-cyano-2-methyl-4-tosyl... 338.37 -CN, -Ts Triclinic system, C15H18N2O5S
  • Key Observations: Tosyl (-Ts) and cyano (-CN) groups in related compounds influence crystal packing (monoclinic vs. triclinic systems) . The main compound’s chlorosulfonyl group likely reduces crystallinity due to higher reactivity and polarity.

Chlorosulfonyl vs. Sulfonate Derivatives

  • The main compound’s -SO₂Cl group undergoes nucleophilic substitution (e.g., with amines to form sulfonamides), while sulfonate esters (e.g., S35-1 ) require harsher conditions for displacement.
  • Yield Comparison : S35-1 synthesis achieved 69% yield , suggesting efficient sulfonylation under mild conditions.

Amino-Protected Derivatives

  • Compounds like tert-butyl (2S)-2-[(2S)-2-(Cbz-amino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate (MW: 422.47) emphasize the Boc group’s role in stabilizing amines during coupling reactions.

Biological Activity

Tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate is a chemical compound that belongs to the morpholine class, characterized by its unique molecular structure. Its molecular formula is C10H18ClNO5S, with a molecular weight of approximately 281.78 g/mol. The compound features a tert-butyl ester group, a chlorosulfonyl functional group, and a morpholine ring, which contribute to its potential biological activities and applications in synthetic organic chemistry.

The presence of the chlorosulfonyl group in this compound suggests that it may participate in various chemical reactions, making it a versatile building block in organic synthesis. This reactivity is crucial for its potential applications in medicinal chemistry and other fields.

Biological Activity

While specific biological activity data for this compound is limited, compounds within the morpholine class are known for their diverse biological activities. Morpholine derivatives have been investigated for their potential as:

  • Antimicrobial agents : Some morpholine derivatives exhibit antibacterial and antifungal properties.
  • Anticancer agents : Certain compounds have shown promise in inhibiting cancer cell proliferation.
  • Enzyme inhibitors : Morpholine derivatives can act as inhibitors for various enzymes, impacting metabolic pathways.

Table 1: Comparison of Morpholine Derivatives

Compound NameMolecular FormulaBiological Activity
Tert-butyl 2-(chloromethyl)morpholine-4-carboxylateC10H18ClNO3Precursor in organic synthesis
Tert-butyl 2-(fluorosulfonyl)morpholine-4-carboxylateC10H18FNO5SDifferent reactivity patterns
Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylateC10H19NO4Used in medicinal chemistry

Case Studies and Research Findings

Research on related morpholine compounds indicates that they may interact with various biological targets. For instance, studies have shown that certain morpholine derivatives can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence . Although specific studies on this compound are scarce, the mechanisms observed in similar compounds could provide insights into its potential biological effects.

Example Study

In one study involving morpholine derivatives, researchers evaluated their ability to inhibit bacterial secretion systems. The findings indicated that specific structural modifications could enhance or diminish biological activity, suggesting that this compound might exhibit similar behavior depending on its chemical structure .

Q & A

Q. What are the optimal synthetic routes for tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the morpholine-carboxylate backbone and (2) introduction of the chlorosulfonylmethyl group. For analogous compounds, EDCI-mediated coupling reactions (e.g., activating carboxylic acids with N,O-dimethylhydroxylamine) in anhydrous dichloromethane at low temperatures (-15°C to 0°C) are effective for constructing the morpholine core . Chlorosulfonation can be achieved using reagents like chlorosulfonic acid or SO₂Cl₂ under controlled conditions. Purification via silica gel flash chromatography (eluent: gradient of ethyl acetate/hexane) yields the final product with >95% purity. Key challenges include avoiding racemization at the (2S)-stereocenter and controlling exothermic reactions during sulfonation .

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and functional groups. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (9H), while the morpholine protons show distinct splitting patterns (e.g., δ 3.4–4.4 ppm for CH₂SO₂Cl and morpholine ring protons) .
  • HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., C₁₁H₂₀ClNO₅S, [M+H]⁺ calcd. 314.0821) .
  • Chiral HPLC : Essential for verifying enantiomeric purity using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

Q. What are the stability considerations for this compound under laboratory storage and reaction conditions?

  • Methodological Answer :
  • Thermal Stability : The tert-butyl carbamate group is prone to cleavage under acidic conditions (e.g., TFA) or prolonged exposure to temperatures >40°C. Store at -20°C in inert atmospheres (argon) .
  • Hydrolytic Sensitivity : The chlorosulfonyl group reacts readily with moisture. Use anhydrous solvents (e.g., THF, DMF) and molecular sieves during reactions. Monitor by TLC for decomposition (Rf shift) .
  • Light Sensitivity : Protect from UV light to prevent radical degradation of the sulfonyl chloride moiety .

Advanced Research Questions

Q. How does the (2S)-stereochemistry influence reactivity and biological activity in downstream applications?

  • Methodological Answer : The (2S)-configuration dictates spatial orientation of the chlorosulfonylmethyl group, affecting nucleophilic substitution kinetics. For example, in protease inhibitor synthesis, the S-enantiomer shows 10-fold higher binding affinity to serine proteases compared to the R-form, as confirmed by molecular docking and IC₅₀ assays. Enantioselective synthesis can be achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution .

Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitutions?

  • Methodological Answer : The chlorosulfonyl group acts as a superior leaving group due to its strong electron-withdrawing nature (σp = +2.0). In SN2 reactions with amines (e.g., piperidine), the reaction follows second-order kinetics (k ≈ 0.15 M⁻¹s⁻¹ at 25°C in DMF). Computational studies (DFT) reveal a low-energy transition state (ΔG‡ = 18 kcal/mol) for chloride displacement, favoring backside attack . Competing elimination pathways are minimized by using bulky bases (e.g., DIPEA) .

Q. How can this compound be utilized in the synthesis of positron emission tomography (PET) radioligands?

  • Methodological Answer : The chlorosulfonyl group enables rapid ¹¹C-labeling via nucleophilic substitution with [¹¹C]methanol or [¹¹C]methylamine. For example, reaction with [¹¹C]CH₃I in the presence of Pd₂(dba)₃ and (o-Tol)₃P yields a ¹¹C-labeled sulfonamide derivative (radiochemical purity >98%, isolated yield 22%). This tracer is used for in vivo imaging of neurotransmitter transporters (e.g., norepinephrine) .

Q. What role does this compound play in designing serine protease inhibitors?

  • Methodological Answer : Structural analogs of this compound (e.g., fluorinated pyrrolidine derivatives) act as transition-state mimetics in protease inhibition. The sulfonamide group hydrogen-bonds with catalytic triad residues (His57, Ser195 in chymotrypsin), while the morpholine ring enforces conformational rigidity. SAR studies show that replacing the tert-butyl group with trifluoroacetyl improves inhibitory potency (Ki reduced from 120 nM to 15 nM) .

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